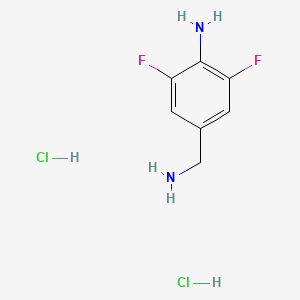

4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride

Descripción

4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride is a fluorinated aromatic amine derivative with a molecular structure characterized by two fluorine atoms at the 2- and 6-positions of the benzene ring, an aminomethyl (-CH₂NH₂) substituent at the 4-position, and two hydrochloride counterions. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive amine group and fluorine-enhanced stability.

Propiedades

Fórmula molecular |

C7H10Cl2F2N2 |

|---|---|

Peso molecular |

231.07 g/mol |

Nombre IUPAC |

4-(aminomethyl)-2,6-difluoroaniline;dihydrochloride |

InChI |

InChI=1S/C7H8F2N2.2ClH/c8-5-1-4(3-10)2-6(9)7(5)11;;/h1-2H,3,10-11H2;2*1H |

Clave InChI |

IAIXSHXUKQZCHU-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1F)N)F)CN.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride typically involves the following steps:

Nitration: The starting material, 2,6-difluorotoluene, undergoes nitration to form 2,6-difluoro-4-nitrotoluene.

Reduction: The nitro group is then reduced to an amino group, resulting in 4-(aminomethyl)-2,6-difluorotoluene.

Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the benzene ring.

Aplicaciones Científicas De Investigación

4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Key Structural and Functional Differences:

- Fluorine Substitution: All listed compounds feature fluorine atoms at the 2- and 6-positions, enhancing metabolic stability and lipophilicity. However, the presence of an aminomethyl group in the target compound distinguishes it from simpler amines like 2,6-difluoroaniline.

- Counterions: The dihydrochloride form improves aqueous solubility compared to neutral analogs (e.g., 4-amino-2,6-difluorobenzonitrile), making it advantageous in drug formulation .

- Reactivity: The aminomethyl group (-CH₂NH₂) offers a primary amine for further derivatization, whereas compounds like 4-amino-2,6-difluorobenzaldehyde contain aldehyde groups for condensation reactions .

Critical Notes and Limitations

Data Gaps: Direct studies on this compound are absent in the provided evidence; comparisons rely on structurally related compounds.

Solubility and Stability : The dihydrochloride form likely improves stability under acidic conditions, but experimental data on pH-dependent behavior are needed.

Commercial Availability : Unlike 2,6-difluoroaniline (3 suppliers ), the target compound’s commercial status is unclear.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.